16-Methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-1-ol
16-Methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-1-ol
Pisatin, also known as (s, s)-pisatin, belongs to the class of organic compounds known as pterocarpans. These are benzo-pyrano-furano-benzene compounds, containing the 6H-[1]benzofuro[3, 2-c]chromene skeleton. They are derivatives of isoflavonoids. Pisatin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pisatin is primarily located in the membrane (predicted from logP). Outside of the human body, pisatin can be found in common pea, herbs and spices, pulses, and tea. This makes pisatin a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
469-01-2
VCID:
VC0192138
InChI:
InChI=1S/C17H14O6/c1-19-9-2-3-10-12(4-9)20-7-17(18)11-5-14-15(22-8-21-14)6-13(11)23-16(10)17/h2-6,16,18H,7-8H2,1H3/t16-,17+/m1/s1
SMILES:
COC1=CC2=C(C=C1)C3C(CO2)(C4=CC5=C(C=C4O3)OCO5)O
Molecular Formula:
C17H14O6
Molecular Weight:
314.29 g/mol
16-Methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-1-ol
CAS No.: 469-01-2
Natural Products
VCID: VC0192138
Molecular Formula: C17H14O6
Molecular Weight: 314.29 g/mol
CAS No. | 469-01-2 |
---|---|
Product Name | 16-Methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-1-ol |
Molecular Formula | C17H14O6 |
Molecular Weight | 314.29 g/mol |
IUPAC Name | (1R,12R)-16-methoxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,13(18),14,16-hexaen-1-ol |
Standard InChI | InChI=1S/C17H14O6/c1-19-9-2-3-10-12(4-9)20-7-17(18)11-5-14-15(22-8-21-14)6-13(11)23-16(10)17/h2-6,16,18H,7-8H2,1H3/t16-,17+/m1/s1 |
Standard InChIKey | LZMRDTLRSDRUSU-SJORKVTESA-N |
Isomeric SMILES | COC1=CC2=C(C=C1)[C@@H]3[C@](CO2)(C4=CC5=C(C=C4O3)OCO5)O |
SMILES | COC1=CC2=C(C=C1)C3C(CO2)(C4=CC5=C(C=C4O3)OCO5)O |
Canonical SMILES | COC1=CC2=C(C=C1)C3C(CO2)(C4=CC5=C(C=C4O3)OCO5)O |
Melting Point | 61°C |
Physical Description | Solid |
Description | Pisatin, also known as (s, s)-pisatin, belongs to the class of organic compounds known as pterocarpans. These are benzo-pyrano-furano-benzene compounds, containing the 6H-[1]benzofuro[3, 2-c]chromene skeleton. They are derivatives of isoflavonoids. Pisatin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, pisatin is primarily located in the membrane (predicted from logP). Outside of the human body, pisatin can be found in common pea, herbs and spices, pulses, and tea. This makes pisatin a potential biomarker for the consumption of these food products. |
Synonyms | (+)-pisatin (-)-pisatin (S,S)-pisatin pisatin pisatin, (+)- pisatin, (-)- pisatin, (6aR-cis)-isomer pisatin, (6aS-cis)-isome |
PubChem Compound | 101689 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume